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Compound of Interest

Compound Name:
4-Bromopyridine-3-boronic acid

HCl

Cat. No.: B13407628

Get Quote

Core Identity & Physicochemical Profile
This compound is a regio-defined pyridine building block used primarily to introduce the 4-

bromopyridine scaffold into complex drug targets via Suzuki-Miyaura cross-coupling. The

hydrochloride salt form is engineered to mitigate the inherent instability (protodeboronation) of

the free pyridine boronic acid.
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Property Specification

Compound Name 4-Bromopyridine-3-boronic acid hydrochloride

CAS Number (Free Acid) 1256355-39-1 (Primary Reference)

CAS Number (HBr Salt) 2121512-92-1

CAS Number (HCl Salt)
Not formally assigned a unique CAS in public

registries; refer to Free Acid CAS.

Molecular Formula C₅H₅BBrClNO₂

Molecular Weight 238.27 g/mol

Appearance White to off-white hygroscopic powder

Solubility
Soluble in MeOH, DMSO, Water (with

decomposition over time)

Storage
-20°C, under Argon/Nitrogen (Hygroscopic &

Protodeboronation prone)

Synthesis & Manufacturing Protocol
The synthesis of 4-Bromopyridine-3-boronic acid relies on Directed Ortho-Metalation (DoM).

Unlike standard halogen-lithium exchange which would target the bromine, this protocol uses a

non-nucleophilic base to deprotonate the C3 position ortho to the bromine, preserving the

halogen for future functionalization.

Mechanism of Action: The "Halogen Dance" Avoidance
The key challenge is preventing the Halogen Dance (isomerization) or nucleophilic attack on

the bromine.

Precursor: 4-Bromopyridine hydrochloride (converted to free base in situ).

Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

Condition: Cryogenic (-78°C) to kinetically favor C3-deprotonation over Br-Li exchange.
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Step-by-Step Synthesis Protocol
Free Base Generation:

Suspend 4-bromopyridine HCl in Et₂O. Treat with saturated NaHCO₃. Separate organic

layer, dry over MgSO₄, and concentrate immediately before use (free base is unstable).

Metalation (C3-Lithiation):

In a flame-dried Schlenk flask under Ar, dissolve 4-bromopyridine (1.0 eq) in anhydrous

THF. Cool to -78°C.[1][2]

Add LDA (1.1 eq) dropwise over 30 min. Crucial: Maintain temp < -75°C to prevent

benzyne formation.

Stir for 1 hour. The solution turns deep yellow/orange, indicating the formation of 4-bromo-

3-lithiopyridine.

Borylation:

Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

Hydrolysis & Salt Formation:

Quench with 2M HCl (aq).

The acidic medium hydrolyzes the boronate ester to the boronic acid and simultaneously

protonates the pyridine nitrogen, precipitating the HCl salt.

Filter the precipitate and wash with cold Et₂O to remove organic impurities.
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Caption: Kinetic control pathway for regioselective synthesis of the 3-borono isomer.

Critical Instability: Protodeboronation
Pyridine boronic acids are notoriously unstable due to Protodeboronation, where the C-B bond

breaks, replaced by a proton. This is accelerated by:

Basic pH: Formation of the boronate "ate" complex makes the C-B bond more labile.

Ortho-Heteroatoms: The pyridine nitrogen's electron-withdrawing nature destabilizes the C-B

bond.

Why the HCl Salt? Protonating the pyridine nitrogen (Py-H⁺) reduces the electron density on

the ring, making the C-B bond less susceptible to nucleophilic attack by water/base during

storage. Always store as the salt.

Application: Orthogonal Cross-Coupling
This building block enables Orthogonal Functionalization. The Boronic acid (C3) and Bromine

(C4) have distinct reactivities.

Reaction 1: Suzuki Coupling (C3-Selective)

Under standard Suzuki conditions, the C-B bond reacts preferentially over the C-Br bond if

a mild base and appropriate catalyst are used.

Reaction 2: S_NAr or Second Coupling (C4-Selective)

The remaining C4-Br is activated for Nucleophilic Aromatic Substitution (S_NAr) or a

second cross-coupling (e.g., Buchwald-Hartwig).

Standard Suzuki Protocol (C3-Arylation)
Substrates: 4-Bromopyridine-3-boronic acid HCl (1.0 eq) + Aryl Bromide (1.0 eq).

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

Base: K₃PO₄ (3.0 eq) – Note: Carbonate bases may be too weak to neutralize the HCl salt

effectively.
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Solvent: 1,4-Dioxane/Water (4:1).

Temp: 80-90°C.

Mechanistic Pathway:

Neutralization: Base neutralizes HCl -> Free Boronic Acid.

Transmetalation: Boronate attacks Pd(II)-Aryl species.

Reductive Elimination: Forms C3-Aryl-4-Bromopyridine.
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Caption: Catalytic cycle highlighting the entry point of the boronic acid at the Transmetalation

step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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